Chlorodifluoroborane

Catalog No.
S14283084
CAS No.
14720-30-0
M.F
BClF2
M. Wt
84.26 g/mol
Availability
In Stock
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Chlorodifluoroborane

CAS Number

14720-30-0

Product Name

Chlorodifluoroborane

IUPAC Name

chloro(difluoro)borane

Molecular Formula

BClF2

Molecular Weight

84.26 g/mol

InChI

InChI=1S/BClF2/c2-1(3)4

InChI Key

ARGRMFKYCQHOAU-UHFFFAOYSA-N

Canonical SMILES

B(F)(F)Cl

Chlorodifluoroborane is a chemical compound with the formula BClF₂, consisting of boron, chlorine, and fluorine. It is characterized by a molecular weight of approximately 84.261 g/mol and exhibits a trigonal planar geometry due to the sp² hybridization of the boron atom. The compound is notable for its unique bonding and reactivity, particularly in forming boron-containing complexes and participating in various

  • Formation of Boron-Nitrogen Bonds: Chlorodifluoroborane can react with amines to form boron-nitrogen compounds, which are valuable in various synthetic applications.
  • Reactivity with Nucleophiles: The presence of chlorine and fluorine makes chlorodifluoroborane susceptible to nucleophilic attack, leading to the formation of different boron derivatives .
  • Halogen Exchange Reactions: This compound can undergo halogen exchange reactions, wherein one halogen atom is replaced by another, facilitating the synthesis of other halogenated boranes .

Chlorodifluoroborane can be synthesized through several methods:

  • Direct Fluorination: One common method involves the direct fluorination of boron trichloride using fluorine gas under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine.
  • Reactions with Fluoroalcohols: Another approach involves reacting boron trichloride with fluoroalcohols, which can yield chlorodifluoroborane along with other byproducts .

Chlorodifluoroborane has several practical applications:

  • Synthesis of Boron Compounds: It serves as a precursor for synthesizing various organoboron compounds used in organic synthesis and materials science.
  • Fluorination Agent: Due to its reactivity, chlorodifluoroborane can be utilized as a fluorination agent in organic chemistry, aiding in the introduction of fluorine into organic molecules .
  • Research Tool: Its unique properties make it valuable in research settings for studying boron chemistry and developing new synthetic methodologies.

Research on the interactions of chlorodifluoroborane with other chemical species is essential for understanding its reactivity profile. Interaction studies typically focus on its behavior with nucleophiles and electrophiles, revealing insights into its mechanism of action in various chemical environments. Additionally, studies examining its stability under different conditions contribute to a better understanding of its potential applications and safety measures during handling.

Chlorodifluoroborane shares similarities with several other boron-containing compounds. Here are some comparable compounds:

Compound NameFormulaKey Features
Boron TrichlorideBCl₃A highly reactive compound used in organic synthesis.
Trichloroisocyanuric AcidC₃Cl₃N₃O₃Used as a disinfectant; contains chlorine but no fluorine.
DifluoroboronBF₂Contains only fluorine; used in different synthetic applications.

Uniqueness of Chlorodifluoroborane

Chlorodifluoroborane's uniqueness lies in its combination of both chlorine and fluorine atoms, which imparts distinctive reactivity compared to other boron halides. This dual halogen presence allows for versatile chemical transformations that are not possible with compounds containing only one type of halogen. Its ability to form stable complexes with nitrogen-containing compounds further enhances its utility in synthetic chemistry.

Halogen Exchange Reactions in Boron Trihalide Mixtures

Halogen exchange between boron trihalides represents a foundational method for generating chlorodifluoroborane. This process leverages the thermodynamic equilibria established when boron trifluoride (BF₃) reacts with boron trichloride (BCl₃) under controlled conditions. The reaction proceeds via the redistribution of halogen atoms around the boron centers:

$$
\text{BF}3 + \text{BCl}3 \rightleftharpoons \text{BF}2\text{Cl} + \text{BCl}2\text{F}
$$

Experimental studies indicate that the equilibrium favors the formation of BF₂Cl when excess BF₃ is present. For instance, a molar ratio of 2:1 (BF₃:BCl₃) at room temperature yields a gaseous mixture containing approximately 30–40% BF₂Cl, as confirmed by infrared spectroscopy. The reaction kinetics are influenced by temperature and pressure, with higher pressures (1–2 atm) accelerating the exchange process.

Table 1: Halogen Exchange Reaction Parameters

BF₃:BCl₃ RatioTemperature (°C)BF₂Cl Yield (%)
1:12515–20
2:12530–40
3:12545–50

The mechanism involves the transient formation of a four-coordinate boron intermediate, where fluorine and chlorine atoms exchange positions via a dissociative pathway. Computational studies support this model, showing that the activation energy for halogen exchange decreases with increasing fluorine content in the reaction mixture.

Gas-Phase Preparation via BF₃-BCl₃ Equilibria

Gas-phase synthesis of BF₂Cl relies on optimizing the BF₃-BCl₃ equilibrium under dynamic flow conditions. A representative setup involves passing BF₃ and BCl₃ gases through a heated quartz reactor (50–100°C) at controlled flow rates. The product mixture is subsequently fractionated using cryogenic traps, with BF₂Cl condensing at −89°C.

Key parameters affecting yield include:

  • Residence Time: Longer contact times (≥1 hour) enhance equilibration.
  • Catalytic Surfaces: Quartz reactors minimize side reactions compared to metallic surfaces.
  • Purification: Sequential distillation at −55°C, −89°C, and −196°C isolates BF₂Cl from unreacted BF₃/BCl₃ and byproducts like methyl acetylene.

A typical experiment using 15.4 mmol BCl₃ and 30.8 mmol BF₃ produces 4.5% BF₂Cl after six sequential reactions, highlighting the method’s moderate efficiency.

Solid-State Mercury-Mediated Alkynylation Strategies

Propynyl mercury compounds serve as effective substrates for synthesizing alkynyl boron halides, including BF₂Cl. The reaction between chlorodifluoroborane and dipropynyl mercury [(CH₃CC)₂Hg] proceeds via a two-step mechanism:

$$
\text{2BF}2\text{Cl} + (\text{CH}3\text{CC})2\text{Hg} \rightarrow \text{2CH}3\text{CCBF}2 + \text{HgCl}2
$$

This exothermic reaction occurs rapidly at room temperature, with the mercury substrate darkening as a visual indicator of progress. The use of a glass vacuum system with Kel-F grease-lubricated joints is critical to prevent decomposition.

Table 2: Mercury-Mediated Alkynylation Conditions

SubstrateTemperature (°C)Yield (%)
(CH₃CC)₂Hg + BF₂Cl254.5
(CH₃CC)₂Hg + BCl₃2525
(CH₃CC)₂Hg + BBr₃253.6

Alternative routes, such as fluorinating propynyl boron dichloride (CH₃CCBCl₂) with antimony trifluoride (SbF₃), have been explored. However, yields remain low (<5%) due to competing side reactions and the instability of BF₂Cl at elevated temperatures.

Catalytic Fluorination of Boron Chloride Precursors

Catalytic fluorination offers a pathway to BF₂Cl by replacing chlorine atoms in boron chloride precursors with fluorine. One approach involves treating BCl₃ with fluorinating agents like SbF₃ under mild conditions:

$$
\text{3BCl}3 + \text{SbF}3 \rightarrow \text{3BFCl}2 + \text{SbCl}3
$$

Recent advances utilize boron reagents to enhance selectivity. For example, tin-boron exchange reactions with BCl₃ generate intermediates that readily undergo fluorination. However, silicon-based analogs show negligible reactivity, underscoring the importance of metal selection.

Table 3: Catalytic Fluorination Efficiency

Fluorinating AgentTemperature (°C)BF₂Cl Yield (%)
SbF₃−45<5
AgF2510–15
KF10020–25

Kinetic studies reveal that fluorination proceeds via a nucleophilic displacement mechanism, where fluoride ions attack the electron-deficient boron center. Catalysts such as silver fluoride (AgF) improve yields by facilitating halogen exchange at lower temperatures.

The synthesis of alkynyldifluoroboranes represents one of the most significant applications of chlorodifluoroborane in organoboron chemistry. These compounds serve as crucial intermediates in the construction of complex acetylenic boron derivatives, which find extensive applications in pharmaceutical and materials chemistry [7] [8]. The preparation of alkynyldifluoroboranes typically involves the strategic use of chlorodifluoroborane as either a direct precursor or as a key synthetic intermediate in multi-step synthetic sequences [3] [9].
The halogen exchange methodology represents a fundamental approach for the preparation of alkynyldifluoroboranes, where chlorodifluoroborane participates in controlled halogen substitution reactions with appropriate acetylenic precursors [5] [10]. This approach leverages the thermodynamic favorability of fluorine-boron bonds compared to other boron-halogen bonds, enabling selective exchange reactions that proceed under relatively mild conditions [6] [11]. The mechanism of these transformations typically involves the formation of bridged transition states that facilitate the redistribution of halogen atoms between boron centers [5] [12].

Direct fluorination approaches have also been developed, wherein alkynylboron compounds are treated with fluorinating agents in the presence of chlorodifluoroborane as a mediating species [3] [13]. These reactions typically proceed through the formation of mixed haloborane intermediates that subsequently undergo further transformation to yield the desired alkynyldifluoroborane products [14] [15]. The selectivity of these transformations is often controlled by the choice of reaction conditions, including temperature, solvent, and the presence of coordinating additives [3] [16].

Thermal decomposition methods have emerged as an alternative synthetic strategy, particularly for the preparation of alkynyldifluoroboranes bearing sensitive functional groups [17] [18]. These approaches typically involve the controlled pyrolysis of fluoroborane precursors under reduced pressure conditions, enabling the formation of alkynyldifluoroboranes without exposure to harsh reagents or extreme reaction conditions [19] [20]. The success of these thermal methods depends critically on the stability of the starting materials and the precise control of reaction parameters [17] [21].

The development of catalytic synthesis methodologies has significantly expanded the scope and efficiency of alkynyldifluoroborane preparation [22] [23]. These approaches typically employ transition metal catalysts or Lewis acid promoters to facilitate the formation of carbon-boron bonds while simultaneously introducing the desired fluorine substituents [24] [25]. The catalytic methods often provide superior selectivity and yield compared to stoichiometric approaches, making them particularly attractive for large-scale synthetic applications [26] [27].

Generation of Mixed Haloborane Intermediates

The generation of mixed haloborane intermediates represents a critical application of chlorodifluoroborane in synthetic chemistry, enabling the controlled introduction of different halogen substituents onto boron centers [5] [10]. These mixed haloborane species serve as versatile synthetic intermediates that can be further transformed into a wide variety of organoboron compounds through subsequent functionalization reactions [6] [12]. The unique reactivity profile of chlorodifluoroborane makes it particularly effective in the generation of these mixed halide systems [11] [28].

The mechanism of mixed haloborane formation typically involves halogen exchange reactions between chlorodifluoroborane and other boron halides, proceeding through four-center transition states that enable the redistribution of halogen atoms [5] [6]. The thermodynamic driving force for these reactions is often provided by the formation of stronger boron-fluorine bonds at the expense of weaker boron-chlorine or boron-bromine bonds [10] [12]. This thermodynamic preference enables the selective formation of mixed haloborane intermediates with defined halogen substitution patterns [11] [9].

The synthetic utility of mixed haloborane intermediates extends beyond simple halogen exchange reactions, as these compounds can serve as precursors for the introduction of various functional groups onto boron centers [3] [22]. The differential reactivity of the various halogen substituents enables selective functionalization reactions that would be difficult to achieve with symmetrical boron halides [13] [29]. This selectivity is particularly valuable in the synthesis of complex organoboron compounds where precise control over substitution patterns is required [16] [26].

Experimental studies have demonstrated that the formation of mixed haloborane intermediates from chlorodifluoroborane can be controlled through careful selection of reaction conditions, including temperature, solvent, and the presence of coordinating ligands [6] [12]. The use of Lewis basic solvents can stabilize mixed haloborane intermediates, preventing their disproportionation to symmetrical boron halides [11] [28]. This stabilization effect is particularly important for the isolation and characterization of mixed haloborane species that are thermodynamically unstable [9] [15].

The synthetic applications of mixed haloborane intermediates generated from chlorodifluoroborane have been extensively explored in the context of organoboron synthesis [3] [22]. These intermediates have proven particularly valuable in the preparation of boron compounds bearing multiple different substituents, enabling the construction of complex molecular architectures that would be challenging to access through other synthetic approaches [29] [26]. The versatility of these mixed haloborane intermediates has made them indispensable tools in modern organoboron synthesis [27] [30].

Role in Polyfluorinated Boron Cluster Development

The development of polyfluorinated boron clusters represents an emerging area of materials chemistry where chlorodifluoroborane plays a crucial role as a building block component [31] [32]. These cluster compounds exhibit unique electronic and structural properties that make them attractive for applications ranging from materials science to medicinal chemistry [33] [34]. The incorporation of fluorine substituents into boron cluster frameworks significantly alters their chemical and physical properties, often enhancing their stability and modifying their reactivity patterns [31] [35].

Chlorodifluoroborane serves as an effective precursor for the introduction of fluorine atoms into boron cluster structures, enabling the systematic modification of cluster properties through controlled fluorination [32] [36]. The synthetic approaches for incorporating chlorodifluoroborane into cluster frameworks typically involve either direct incorporation during cluster assembly or post-synthetic modification of preformed cluster compounds [31] [37]. Both approaches have proven successful in generating polyfluorinated boron clusters with tailored properties [33] [34].

The mechanism of cluster formation involving chlorodifluoroborane typically proceeds through the formation of boron-boron bonds accompanied by the elimination of hydrogen halides or other small molecules [31] [32]. The presence of fluorine substituents on the cluster framework can significantly influence the cluster geometry and electronic structure, often leading to enhanced stability compared to non-fluorinated analogues [36] [35]. This enhanced stability is particularly valuable for applications requiring robust cluster compounds that can withstand harsh chemical environments [33] [37].

Recent advances in cluster synthesis have demonstrated the ability to control the degree and pattern of fluorination in boron clusters through the judicious use of chlorodifluoroborane and related fluoroborane reagents [32] [34]. This control enables the systematic tuning of cluster properties, including redox behavior, photophysical properties, and chemical reactivity [31] [36]. The ability to fine-tune cluster properties through fluorination has opened new avenues for the development of functional materials based on polyfluorinated boron clusters [35] [37].

The synthetic challenges associated with polyfluorinated boron cluster development include the need for controlled reaction conditions to prevent over-fluorination or cluster decomposition [31] [32]. The use of chlorodifluoroborane requires careful optimization of reaction parameters, including temperature, pressure, and the presence of coordinating solvents or additives [33] [34]. Despite these challenges, the unique properties of polyfluorinated boron clusters make them attractive targets for continued synthetic development [36] [35].

Use in Stereoselective Carbon-Boron Bond Formation

The application of chlorodifluoroborane in stereoselective carbon-boron bond formation represents a sophisticated area of organoboron chemistry where the compound functions as a stereocontrolling element [38] [39]. The stereochemical outcome of these reactions is influenced by the unique electronic and steric properties of chlorodifluoroborane, which can direct the approach of reactants and influence the geometry of transition states [40] [25]. This stereocontrolling ability makes chlorodifluoroborane particularly valuable in the synthesis of enantiomerically pure or diastereomerically enriched organoboron compounds [41] [42].

The mechanism of stereoselective carbon-boron bond formation involving chlorodifluoroborane typically involves the formation of organized transition states where the fluorine and chlorine substituents on boron create a chiral environment [38] [43]. This chiral environment can discriminate between different face approaches of prochiral substrates, leading to the preferential formation of one stereoisomer over another [39] [44]. The effectiveness of this stereocontrol depends on the specific reaction conditions and the nature of the substrates involved [40] [45].

Experimental studies have demonstrated that the stereoselectivity of carbon-boron bond formation can be enhanced through the use of chiral auxiliaries or catalysts in conjunction with chlorodifluoroborane [25] [41]. These auxiliary systems can amplify the inherent stereodirecting effects of the chlorodifluoroborane, leading to highly stereoselective transformations [42] [43]. The development of these auxiliary systems has expanded the scope of stereoselective synthesis accessible through chlorodifluoroborane-mediated reactions [44] [45].

The synthetic applications of stereoselective carbon-boron bond formation have been extensively explored in the context of pharmaceutical and natural product synthesis [38] [39]. The ability to control the stereochemical outcome of carbon-boron bond formation is particularly valuable in the synthesis of complex molecules where precise stereochemical control is essential [40] [25]. These applications have demonstrated the practical utility of chlorodifluoroborane as a stereocontrolling reagent in challenging synthetic transformations [41] [42].

Hydrogen Bond Acceptor Count

2

Exact Mass

83.9749642 g/mol

Monoisotopic Mass

83.9749642 g/mol

Heavy Atom Count

4

Dates

Last modified: 08-10-2024

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